An In-Depth Technical Guide to the Chemical Structure Elucidation of Dehydro Amlodipine Hydrochloride
An In-Depth Technical Guide to the Chemical Structure Elucidation of Dehydro Amlodipine Hydrochloride
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the identification and characterization of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug efficacy.[1][2][3] Impurities, which can arise from the synthesis of the active pharmaceutical ingredient (API), degradation of the drug substance over time, or interactions with excipients, can possess their own pharmacological and toxicological profiles.[1][2][3] The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B) that mandate the reporting, identification, and qualification of impurities exceeding specific thresholds, typically starting at 0.1% for identification.[1][2][3][4]
Amlodipine, a widely prescribed dihydropyridine calcium channel blocker for the treatment of hypertension and angina, is known to degrade under various stress conditions.[5][6][7][8] One of its significant degradation products is Dehydro Amlodipine, also known as Amlodipine Impurity D as per the European Pharmacopoeia.[5][9][10][11] This guide provides a comprehensive, technically-driven framework for the structural elucidation of Dehydro Amlodipine Hydrochloride, a common salt form of this impurity. We will delve into the logical progression of analytical techniques, explaining the causality behind each experimental choice, to build an unassailable body of evidence for its chemical structure.
Dehydro Amlodipine is primarily formed through the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable pyridine ring.[12][13][14] This transformation can be induced by oxidative stress, acidic and basic hydrolysis, and photolytic conditions.[5][6][7][8][9][12][15] Understanding the precise structure of this impurity is paramount for several reasons:
-
Safety Assessment: To evaluate its potential toxicity.
-
Manufacturing Process Control: To identify and control the conditions that lead to its formation.
-
Stability Studies: To establish the shelf-life and appropriate storage conditions for the drug product.[5]
-
Regulatory Compliance: To meet the rigorous standards set by global health authorities.[1][2][16]
This guide is structured to mirror the logical workflow of a structure elucidation project, from initial detection and isolation to the final confirmation of the molecular architecture.
Part 1: Generation and Isolation of Dehydro Amlodipine Hydrochloride
The first crucial step is to obtain a sufficient quantity of the impurity in a pure form for spectroscopic analysis. Forced degradation studies are the cornerstone of this process.[5][6][7][8][15]
Forced Degradation Protocol
Objective: To intentionally degrade Amlodipine Besylate under controlled stress conditions to generate Dehydro Amlodipine.
Methodology:
-
Preparation of Amlodipine Besylate Stock Solution: Prepare a 1 mg/mL solution of Amlodipine Besylate in a suitable solvent, such as methanol or a mixture of methanol and water.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 80°C for several hours.[8][9]
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 80°C for several hours.[8][9]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature or slightly elevated temperature (e.g., 60°C) for a specified period.[8][9]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm and 366 nm) and visible light in a photostability chamber.[6][8][12]
-
Thermal Degradation: Store the solid Amlodipine Besylate or its solution at an elevated temperature (e.g., 105°C) for several days.[8][15]
-
-
Monitoring the Degradation: Periodically sample the stressed solutions and analyze them using a stability-indicating HPLC-UV method to monitor the formation of degradation products and the depletion of the parent drug.[8][17][18][19][20][21]
Rationale: The choice of these stress conditions is guided by ICH guidelines and is designed to simulate the potential degradation pathways the drug substance might encounter during its shelf life.[1][2][5][7] Dehydro Amlodipine is a known product of oxidative and acid-catalyzed degradation.[5][7][9][13][14]
Isolation by Preparative HPLC
Once the forced degradation studies confirm the generation of a significant amount of the target impurity, the next step is its isolation.
Protocol:
-
Method Development: Develop a preparative reverse-phase HPLC method capable of resolving Dehydro Amlodipine from the parent drug and other impurities. This often involves scaling up an analytical method, potentially with modifications to the mobile phase composition and gradient profile to optimize for loadability and resolution.
-
Fraction Collection: Inject the concentrated degradation mixture onto the preparative HPLC system and collect the fractions corresponding to the Dehydro Amlodipine peak.
-
Purity Confirmation: Analyze the collected fractions using an analytical HPLC method to confirm their purity. Pool the pure fractions.
-
Solvent Evaporation: Remove the HPLC mobile phase solvents from the pooled fractions, typically using a rotary evaporator or lyophilizer, to obtain the isolated impurity.
-
Conversion to Hydrochloride Salt: If the isolated impurity is in its free base form, it can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., isopropanol) and adding a stoichiometric amount of hydrochloric acid. The resulting precipitate can then be collected by filtration and dried.
Part 2: Spectroscopic Characterization
With the isolated and purified Dehydro Amlodipine Hydrochloride in hand, a battery of spectroscopic techniques is employed to piece together its molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the impurity and to gain insights into its fragmentation pattern.
Experimental Protocol (LC-MS/MS):
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled to a UPLC system is ideal.[12][22]
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for Amlodipine and its derivatives.[22][23][24]
-
Data Acquisition: Acquire full scan MS data to determine the accurate mass of the protonated molecule [M+H]⁺. Subsequently, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.[5][12][13][23]
Data Interpretation:
-
Molecular Formula Determination: The accurate mass measurement of the [M+H]⁺ ion allows for the determination of the elemental composition. For Dehydro Amlodipine, the expected molecular formula is C₂₀H₂₃ClN₂O₅, with a monoisotopic mass of 406.1349.[14][25] The hydrochloride salt will have the corresponding molecular formula C₂₀H₂₄Cl₂N₂O₅.[26]
-
Fragmentation Analysis: The MS/MS spectrum provides a fingerprint of the molecule's structure. Key fragment ions can be rationalized based on the proposed structure, providing confirmatory evidence. For instance, the loss of the side chain and fragmentation of the ester groups are common pathways.[5][12][13]
| Parameter | Expected Value for Dehydro Amlodipine |
| Molecular Formula | C₂₀H₂₃ClN₂O₅[14][25] |
| Monoisotopic Mass | 406.1349 |
| [M+H]⁺ (Accurate Mass) | 407.1422 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide a detailed map of the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.
Experimental Protocols:
-
Sample Preparation: Dissolve a few milligrams of the isolated Dehydro Amlodipine Hydrochloride in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
NMR Experiments:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular fragments.
-
-
Data Interpretation:
The key difference between the ¹H NMR spectrum of Amlodipine and Dehydro Amlodipine is the absence of the proton at the C4 position of the dihydropyridine ring and the absence of the N-H proton in Dehydro Amlodipine. The aromatization of the ring leads to characteristic shifts in the remaining protons and carbons of the pyridine ring. The chemical shifts and coupling patterns of the protons in the side chain and the ester groups should be carefully analyzed and compared to those of the parent drug.[13][27][28][29][30]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[31][32][33][34]
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation:
The FT-IR spectrum of Dehydro Amlodipine Hydrochloride will show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine Salt) | ~3200-3000 |
| C-H Stretch (Aromatic & Aliphatic) | ~3100-2850 |
| C=O Stretch (Ester) | ~1730-1680[31][32] |
| C=C and C=N Stretch (Pyridine Ring) | ~1600-1450 |
| C-O Stretch | ~1300-1000 |
A notable difference compared to Amlodipine would be the change in the N-H stretching region due to the aromatization of the dihydropyridine ring.[27][31][33][35]
Part 3: The Integrated Approach to Structure Confirmation
The true power of this analytical workflow lies in the integration of data from all techniques. No single technique provides the complete picture, but together they offer a self-validating system.
Logical Workflow Diagram:
Caption: Workflow for the structural elucidation of Dehydro Amlodipine Hydrochloride.
Conclusion: A Testament to Analytical Rigor
The structural elucidation of Dehydro Amlodipine Hydrochloride is a prime example of the meticulous analytical work required in modern pharmaceutical science. By systematically applying forced degradation studies for generation and isolation, followed by a multi-technique spectroscopic approach—mass spectrometry for molecular weight and formula, NMR for the detailed structural framework, and FT-IR for functional group identification—a definitive and scientifically sound structure can be established. This rigorous process not only satisfies regulatory requirements but, more importantly, upholds the commitment to patient safety by ensuring the quality and purity of life-saving medications. The insights gained from such studies are invaluable for optimizing drug manufacturing processes and formulation strategies to minimize the formation of potentially harmful impurities.
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